DL-Okadaic acid ammonium salt

Description

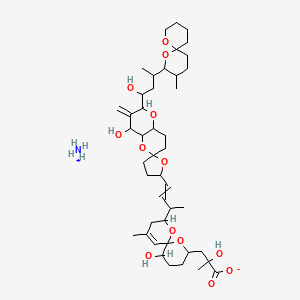

DL-Okadaic acid ammonium salt is a derivative of okadaic acid, a polyether fatty acid originally isolated from marine sponges. It is widely recognized as a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A), making it a critical tool in cellular signaling and cancer research. The ammonium salt form enhances its solubility in aqueous solutions, facilitating its use in biochemical assays and experimental studies.

For example, ammonium chloride (NH₄Cl) is noted for its high water solubility and mildly acidic solutions , properties that may parallel the ammonium salt formulation of okadaic acid. Similarly, DL-2-Aminoadipic acid (C₆H₁₁NO₄) shares structural features with okadaic acid derivatives, such as carboxylic acid groups and nitrogen-containing moieties .

Properties

IUPAC Name |

azanium;2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H68O13.H3N/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOMSHVRJSJGNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H71NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155716-06-6 | |

| Record name | Okadaic Acid Ammonium Salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Harvesting and Initial Processing

Cultured dinoflagellates or sponge tissues are lysed using organic solvents such as methanol or ethanol. The crude extract is then adsorbed onto hydrophobic resin HP-20 to concentrate the toxin. Subsequent elution with methanol yields a partially purified extract, which undergoes partitioning between hexane and aqueous methanol to remove lipids and non-polar contaminants.

Chromatographic Purification

Further purification employs a combination of strong anion exchange (SAX) and alumina chromatography. SAX chromatography at pH 3.0–2.6 effectively isolates okadaic acid derivatives, achieving >95% recovery and 94% clean-up efficiency. Alumina chromatography is preferred for its high recovery rates (~90%) and ability to remove pigments and salts. Final purification via semi-preparative HPLC with acidic mobile phases (pH 3.3) ensures >98% purity, as confirmed by LC-HRMS.

Table 1: Efficiency of Isolation Steps for Okadaic Acid from Prorocentrum concavum

| Step | Clean-up (%) | Recovery (%) | Purity (%) |

|---|---|---|---|

| HP-20 Resin Elution | 81 | 90 | 10–15 |

| SAX Chromatography | 94 | 95 | 60–70 |

| Semi-prep HPLC | 89 | 90 | ≥98 |

Chemical Synthesis and Derivatization

While natural extraction remains the primary source, chemical synthesis of okadaic acid derivatives has been explored to address supply limitations. The synthesis involves constructing its polyether backbone through stereoselective reactions, followed by ammonium salt formation.

Total Synthesis Challenges

Okadaic acid’s 38 stereocenters and polycyclic structure make synthesis laborious. A recent approach utilized spiroketalization and Luche reduction to establish key stereochemistry, achieving a 3% overall yield. The final step involves reacting the free acid with ammonium bicarbonate in methanol to form the ammonium salt.

Salt Formation and Stabilization

The ammonium salt is preferred over the free acid due to its enhanced stability in organic solvents. Stoichiometric reaction of okadaic acid with ammonium hydroxide in ethanol yields the salt, which is lyophilized to prevent degradation. Storage under inert gas at -20°C preserves activity for >6 months.

Purification and Stabilization Techniques

Solvent Optimization

Okadaic acid ammonium salt is soluble in ethanol, methanol, and DMSO but insoluble in water. Stock solutions in ethanol (10 mM) retain potency for three months at -20°C when protected from light. Centrifugation (10,000 × g, 5 min) before use removes particulate impurities.

Avoiding Degradation Pathways

Acid-catalyzed epimerization at C-19 is a major stability concern. Storage in neutral or slightly basic conditions (pH 7–8) and avoidance of prolonged exposure to temperatures >25°C minimize isomerization. Lyophilization reduces hydrolytic degradation, with lyophilized powders showing no loss of activity after one year at -20°C.

Analytical Characterization

Purity Assessment

Thin-layer chromatography (TLC) and HPLC-UV are standard for purity checks. Commercial batches exhibit ≥98% purity by TLC, while LC-HRMS quantifies trace impurities (<2%) such as DTX2 epimers.

Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms the ammonium salt’s structure. Key signals include the spiroketal proton at δ 4.85 ppm and ammonium counterion at δ 6.90 ppm. High-resolution mass spectrometry (HRMS) verifies the molecular ion at m/z 822.03 [M+H]⁺.

Comparative Analysis of Preparation Methods

Table 2: Natural vs. Synthetic Preparation Routes

| Parameter | Natural Extraction | Chemical Synthesis |

|---|---|---|

| Yield | 0.1–0.5% (from biomass) | 1–3% (multi-step routes) |

| Purity | ≥98% | 90–95% |

| Time | 2–3 weeks | 6–12 months |

| Cost | Moderate | High |

Natural extraction remains superior for producing research-grade material, whereas synthesis is reserved for structural analogs .

Chemical Reactions Analysis

Types of Reactions: DL-Okadaic acid ammonium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with altered biological activities.

Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

DL-Okadaic acid ammonium salt has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study protein phosphatase inhibition and its effects on cellular processes.

Biology: Employed in research on cell cycle regulation, apoptosis, and signal transduction pathways.

Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.

Mechanism of Action

DL-Okadaic acid ammonium salt exerts its effects by inhibiting protein phosphatases 1 and 2A, leading to the hyperphosphorylation of various proteins . This inhibition disrupts normal cellular processes, resulting in altered cell cycle progression, apoptosis, and other cellular responses. The compound’s molecular targets include serine/threonine phosphatases, and its pathways involve the activation of kinases such as MAPK, ERK, and GSK3β .

Comparison with Similar Compounds

Key Differences :

- Functionality: this compound is primarily a phosphatase inhibitor, whereas ammonium chloride serves as an electrolyte or pH adjuster. DL-2-Aminoadipic acid is a building block in metabolic pathways.

- Structural Complexity: Okadaic acid derivatives are larger, polycyclic structures compared to simpler salts like NH₄Cl or linear amino acids like DL-2-Aminoadipic acid.

- Biological Impact : this compound induces cellular toxicity by disrupting phosphorylation pathways, while ammonium chloride’s effects are linked to ionic balance and pH shifts .

Research Findings and Challenges

- Solubility Enhancement : The ammonium salt form of okadaic acid addresses solubility limitations of the free acid, similar to how ammonium chloride dissolves readily in water .

- Toxicity Profiles: this compound’s toxicity (via phosphatase inhibition) contrasts with DL-2-Aminoadipic acid, which is metabolized in lysine pathways .

- Synthesis Complexity: Okadaic acid derivatives require intricate synthetic procedures due to their macrocyclic structure, unlike simpler ammonium salts or amino acids.

Limitations of Available Evidence

The provided evidence lacks direct data on this compound, necessitating reliance on indirect comparisons with structurally distinct compounds. For example:

Biological Activity

DL-Okadaic acid ammonium salt, a potent marine biotoxin, has garnered significant attention in scientific research due to its unique biological activities and mechanisms of action. This article provides a comprehensive overview of its biological activity, focusing on its effects on cellular processes, potential therapeutic applications, and implications for environmental and health sciences.

Overview of this compound

DL-Okadaic acid is a polyether compound primarily derived from marine dinoflagellates and is known for its role as a potent inhibitor of protein phosphatases 1 and 2A (PP1 and PP2A). This inhibition leads to hyperphosphorylation of various proteins, affecting numerous cellular functions, including cell cycle regulation, apoptosis, and signal transduction pathways . The ammonium salt form enhances its solubility in biological systems, making it a valuable tool for experimental applications.

The primary mechanism by which DL-Okadaic acid exerts its biological effects is through the inhibition of serine/threonine protein phosphatases. This inhibition results in:

- Hyperphosphorylation : Increased phosphorylation of proteins involved in critical cellular processes.

- Induction of Apoptosis : Activation of apoptotic pathways in various cell types, including Jurkat cells .

- Cell Cycle Regulation : Disruption of normal cell cycle progression, leading to potential therapeutic applications in cancer research.

In Vitro Studies

In vitro studies have demonstrated the effects of DL-Okadaic acid on various cell lines:

| Cell Line | Concentration (nM) | Effect |

|---|---|---|

| AGS | 0-100 | Inhibition of proliferation |

| MNK-45 | 0-100 | Induced apoptosis |

| Caco 2 | 0-100 | Inhibited growth |

These studies indicate that DL-Okadaic acid can effectively inhibit cell proliferation and induce apoptosis across different cancer cell lines .

In Vivo Studies

In vivo studies have explored the effects of DL-Okadaic acid on animal models. Notably:

- Ascites Formation : Mice treated with DL-Okadaic acid showed dose-dependent increases in ascites severity without significant liver damage, suggesting potential cardiotoxic effects .

- Neurotoxicity : Administration in rodent models resulted in Tau phosphorylation and protein aggregation, which are characteristic features associated with neurodegenerative diseases like Alzheimer’s disease (AD) .

Case Studies

- Toxicity Assessment in Medaka Larvae : A study assessed the biochemical responses of medaka larvae exposed to acute doses of DL-Okadaic acid. Results indicated significant oxidative stress, with decreased activities of antioxidant enzymes (SOD, CAT) and increased levels of oxidative damage markers (MDA) . Morphological anomalies were also observed, highlighting the developmental impacts of the toxin.

- Neurodegeneration Model : Research utilizing DL-Okadaic acid as a tool to study AD revealed that it induces oxidative stress and mitochondrial dysfunction. This model has been instrumental in understanding mechanisms underlying neurodegeneration and evaluating potential therapeutic targets .

Comparative Analysis with Similar Compounds

DL-Okadaic acid shares similarities with other protein phosphatase inhibitors but exhibits unique properties:

| Compound | Mechanism | Unique Features |

|---|---|---|

| Calyculin A | Inhibits PP1 and PP2A | More potent but less soluble |

| Microcystin-LR | Inhibits protein phosphatases | Different structural origin |

| Tautomycin | Inhibits protein phosphatases | Natural product with distinct structure |

DL-Okadaic acid's water solubility and specific inhibition profile make it particularly useful for laboratory studies .

Q & A

Q. Answer :

- Synthesis : this compound can be synthesized via acid-base neutralization, where okadaic acid is reacted with ammonium hydroxide. Reaction conditions (pH, temperature, stoichiometry) must be optimized to avoid decomposition .

- Purification : Techniques like recrystallization (using isopropyl alcohol or ethanol) or column chromatography (silica gel with methanol/chloroform gradients) are effective. Evidence from ammonium salt purification methods suggests IPA addition improves crystallinity .

- Purity Validation : Use HPLC with UV detection (λ = 210–230 nm) paired with mass spectrometry. Cross-reference with databases like EnvironmentalChemistry.com for physicochemical benchmarks (e.g., solubility, melting point) .

Basic: What physicochemical properties of this compound are critical for experimental design?

Answer : Key properties include:

- Solubility : Test in aqueous buffers (e.g., PBS, pH 7.4) and organic solvents (DMSO, ethanol). Poor solubility may require derivatization or sonication .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation under storage conditions. Monitor via TLC or NMR .

- Ionic Strength : Use conductivity assays to determine dissociation behavior, critical for cellular uptake studies .

Advanced: How does this compound inhibit protein phosphatases, and what mechanistic studies are recommended?

Q. Answer :

- Mechanism : As a phosphatase inhibitor, it likely binds to the active site of PP1/PP2A enzymes, blocking dephosphorylation. Use X-ray crystallography or cryo-EM to resolve binding interfaces .

- Experimental Approaches :

Advanced: How can researchers resolve contradictions in concentration-dependent effects observed in cellular assays?

Q. Answer :

- Dose-Response Curves : Perform 8-point serial dilutions (0.1 nM–10 μM) to identify non-linear effects. Use Hill slope analysis to detect cooperative binding .

- Controlled Variables : Standardize cell passage number, serum concentration, and incubation time. Contradictions may arise from cell-type-specific uptake efficiency .

- Orthogonal Validation : Confirm results with alternative inhibitors (e.g., calyculin A) or genetic knockdown (siRNA targeting phosphatases) .

Regulatory: What safety and compliance protocols apply to this compound in research?

Q. Answer :

- ECHA Guidelines : Classify it as a substance of very high concern (SVHC) if mutagenic or cytotoxic. Follow REACH protocols for handling and disposal .

- Documentation : Maintain SDS sheets aligned with 29CFR (OSHA) and 49CFR (DOT) standards. Cross-reference with NIOSH guidelines for exposure limits .

- Training : Ensure lab personnel complete hazard communication (HazCom) training and emergency response certification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.